molecular formula C18H36N4O11 B1630561 Kanamycin sulfate CAS No. 3847-27-6

Kanamycin sulfate

Cat. No.: B1630561
CAS No.: 3847-27-6
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-N
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Description

Kanamycin sulfate is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various infections caused by susceptible bacteria. The compound is available in oral, intravenous, and intramuscular forms and is particularly effective against gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified kanamycin is then converted to its sulfate form by reacting with sulfuric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization. The final product is obtained as a white to off-white powder, which is then formulated into various dosage forms .

Chemical Reactions Analysis

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of kanamycin, while reduction can yield reduced forms of the antibiotic .

Scientific Research Applications

Kanamycin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Kanamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to cell death .

Comparison with Similar Compounds

Kanamycin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Biological Activity

Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic that exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This article explores its biological activity, including mechanisms of action, efficacy against specific pathogens, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA, which ultimately leads to the production of nonfunctional proteins. This mechanism is crucial for its effectiveness against a wide range of bacterial species.

Antibacterial Efficacy

This compound has been shown to be effective against several clinically relevant pathogens. Below is a summary of its Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)32
Staphylococcus aureus (MRSA)64
Klebsiella pneumoniae (ATCC 70063)16
Escherichia coli (ATCC 25922)8
Pseudomonas aeruginosa (PAO1)128

These values indicate that this compound retains substantial activity against resistant strains, although some strains exhibit higher resistance levels, necessitating further research into modified derivatives for enhanced efficacy .

Synthesis of Carbon Dots from this compound

A novel study synthesized carbon dots (CDs-Kan) from this compound using a hydrothermal method. The resulting CDs demonstrated good antibacterial properties similar to those of kanamycin itself, effectively inhibiting both Gram-positive and Gram-negative bacteria. Scanning electron microscopy revealed morphological changes in treated bacterial cells, indicating the bactericidal effects of the treatment .

Impact on Microalgae

Research has also explored the effects of this compound on microalgae, specifically its impact on growth and photosynthetic activity. A study involving Dictyosphaerium pulchellum and Micractinium pusillum found that concentrations above 5 mg/L significantly inhibited growth and protein synthesis in these species. This suggests potential applications in aquaculture for controlling undesired microbial growth .

Edible Cross-Linked Cellulose Material

Another innovative application involved developing an edible this compound cross-linked cellulose material that exhibited strong antibacterial activity against multiple pathogenic bacteria. This approach highlights the potential for using kanamycin in food safety and preservation .

Case Studies

  • Clinical Application in CAR T-Cell Therapy :
    This compound was utilized in the production of genetically modified T-cells for cancer therapy. The compound's role in maintaining cell viability during the manufacturing process was crucial for developing effective therapies .
  • Antibacterial Nanomaterials :
    The conversion of kanamycin into nanomaterials has opened avenues for enhanced antibacterial applications. The synthesized carbon dots showed promising results in retaining the antimicrobial properties while offering improved biosafety profiles .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
Source PubChem
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Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
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Molecular Weight

484.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Kanamycin
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Solubility

9.23e+01 g/L
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Mechanism of Action

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS No.

59-01-8, 8063-07-8
Record name Kanamycin A
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